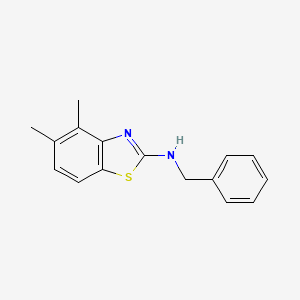

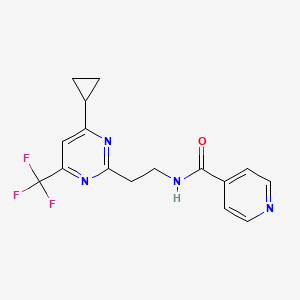

![molecular formula C15H18N2 B2679651 N,N-dimethyl-4-[(phenylamino)methyl]aniline CAS No. 3526-44-1](/img/structure/B2679651.png)

N,N-dimethyl-4-[(phenylamino)methyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dimethyl-4-[(phenylamino)methyl]aniline” is an organic compound with the molecular formula C15H16N2 . It is also known by other names such as p-Toluidine, N,N-dimethyl-α-(phenylimino)-; N-(p-Dimethylaminebenzylidene)aniline; N-(4-Dimethylaminobenzylidene)aniline; N-[p-(Dimethylamino)benzylidene]aniline; 4-(Dimethylaminmo)-benzaldehyd-anil .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been described in a study . The study describes the synthesis, characterization, and biological activities of four Schiff base compounds, including “this compound” (ABS1), characterized by UV-Visible, FTIR, CHN-elemental analysis, PXRD, HRMS, and NMR spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to a dimethylamino group . The molecular weight of the compound is 224.3009 .Physical And Chemical Properties Analysis

“this compound” is an oily liquid that is colorless when pure . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .Scientific Research Applications

Synthesis and Optical Properties

- N,N-dimethyl-4-[(phenylamino)methyl]aniline has been utilized in synthesizing organic materials with donor-acceptor systems, specifically in creating Schiff bases. These compounds exhibit interesting optical properties due to their crystal structures, which are stabilized by hydrogen bonds and π−π stacking interactions (Shili et al., 2020).

Photoluminescence and Fluorescence

- A derivative of this compound has been studied for its unusual fluorescence intensity behavior with temperature changes. The compound shows intensified emissions upon heating, which is significant for applications in ratiometric fluorescent thermometry (Cao et al., 2014).

Chemical Reactions and Catalysis

- The compound plays a role in the synthesis of various organic compounds and intermediates. For instance, its derivatives have been used as precursors or ligands in drug synthesis (Dotsenko et al., 2019).

- It also participates in reactions involving methylation, such as the selective N-monomethylation of aniline with dimethyl carbonate, demonstrating its versatility in organic synthesis (Fu & Ono, 1993).

Material Science and Dyeing

- In the field of dyes and pigments, derivatives of this compound have been explored for their color and dyeing properties. The presence of methyl groups on the phenylamino substituent affects the color and dye uptake of these dyes (Zhang & Hou, 1996).

Green Chemistry

- Its role in green chemistry is notable, especially in evaluating methylating agents for their efficiency and environmental impact. It has been assessed as a methylating agent in various organic reactions, contributing to safer and more sustainable chemical processes (Selva & Perosa, 2008).

properties

IUPAC Name |

4-(anilinomethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-17(2)15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXHOCGONWPRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2679573.png)

![3-fluoro-4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2679574.png)

![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2679576.png)

![Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B2679579.png)

![1-cyclopentyl-2-imino-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2679584.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2679588.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679589.png)